molecular formula C12H18ClN3O B11723882 4-[(Piperazin-1-yl)methyl]benzamide hydrochloride

4-[(Piperazin-1-yl)methyl]benzamide hydrochloride

Cat. No.: B11723882
M. Wt: 255.74 g/mol
InChI Key: IRWDGSABEUUHJZ-UHFFFAOYSA-N
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Description

4-[(Piperazin-1-yl)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C12H17N3O·HCl. It is a derivative of benzamide, where the benzamide moiety is substituted with a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperazin-1-yl)methyl]benzamide hydrochloride typically involves the reaction of 4-formylbenzoic acid with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Condensation Reaction: 4-formylbenzoic acid is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperazin-1-yl)methyl]benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[(Piperazin-1-yl)methyl]benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(Piperazin-1-yl)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 2-[(4-Arylpiperazin-1-yl)methyl]benzonitrile derivatives

Uniqueness

4-[(Piperazin-1-yl)methyl]benzamide hydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound in research.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c13-12(16)11-3-1-10(2-4-11)9-15-7-5-14-6-8-15;/h1-4,14H,5-9H2,(H2,13,16);1H

InChI Key

IRWDGSABEUUHJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)N.Cl

Origin of Product

United States

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